![molecular formula C4H8N2O B7721512 N-Hydroxycyclopropanecarboximidamide](/img/structure/B7721512.png)
N-Hydroxycyclopropanecarboximidamide
Overview
Description
N-Hydroxycyclopropanecarboximidamide is a chemical compound with the molecular formula C4H8N2O . It has a molecular weight of 100.12 and is available in the form of a white to pale-yellow to yellow-brown or pale-green to green solid or liquid .
Synthesis Analysis
The synthesis of N-Hydroxycyclopropanecarboximidamide involves reaction with hydroxylamine and potassium carbonate in ethanol and water at 20 degrees Celsius for 18 hours . The yield of this reaction is approximately 80% .Physical And Chemical Properties Analysis
N-Hydroxycyclopropanecarboximidamide is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It has a molecular weight of 100.12 .Scientific Research Applications
- Details : Efficient immobilization of antibodies onto TentaGel particles enhances immunorecognition and sensitivity. Buffer pH, activation time, and antibody amount significantly impact coupling efficiency .
- Details : Researchers explore oxime-based derivatives for applications in medicine, agriculture, and molecular recognition studies .
- Details : Oxime-based reactions enable the rapid construction of functionalized molecules, making them valuable in polymer/materials science .
Automated Immunoassays: Antibody Conjugation
Supramolecular Chemistry: Oxime Functionality
Dynamic Covalent Chemistry: Oxime Click Reactions
Functional Group Transformations: Iminyl Radical Additions
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the activity of N-Hydroxycyclopropanecarboximidamide.
properties
IUPAC Name |
N'-hydroxycyclopropanecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUPXRCMTUDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxycyclopropanecarboximidamide | |
CAS RN |
51285-13-3 | |
Record name | N'-hydroxycyclopropanecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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